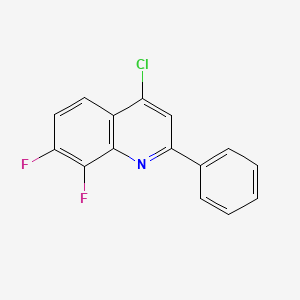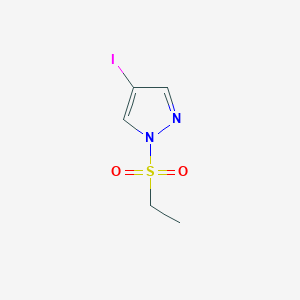
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted methoxyphenyl ring, a furan ring, and a thioxo-imidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, which is then subjected to a series of reactions to introduce the furan and thioxo-imidazolidinone moieties. Key steps may include:
Halogenation: Introduction of the chloro group to the methoxyphenyl ring.
Cyclization: Formation of the imidazolidinone ring.
Condensation: Coupling of the furan ring with the imidazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.
Applications De Recherche Scientifique
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-oxo-imidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-imidazolidinone: Lacks the thioxo group.
Uniqueness
The presence of the thioxo group in 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming sulfur-containing derivatives. This distinguishes it from similar compounds and broadens its range of applications.
Propriétés
Formule moléculaire |
C15H11ClN2O3S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22) |
Clé InChI |
OBQRMOKADOPOKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
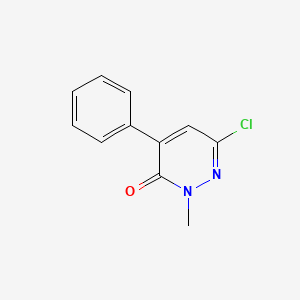
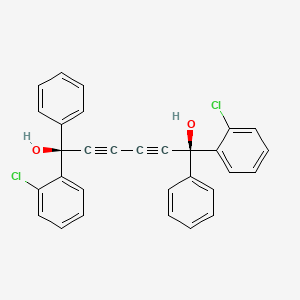
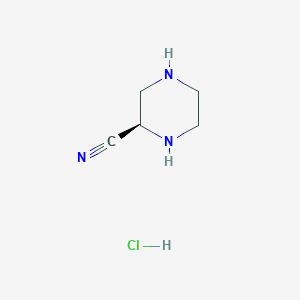
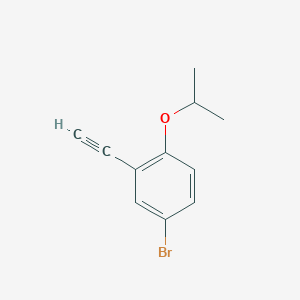
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)



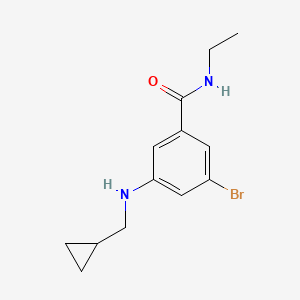
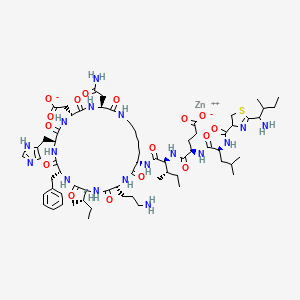
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
